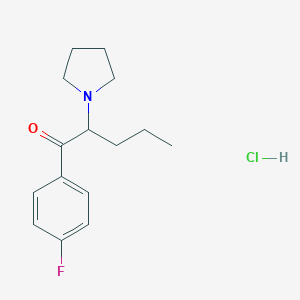

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

Übersicht

Beschreibung

4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) is a synthetic stimulant belonging to the cathinone class. This compound is known for its psychoactive properties and has been reported as a novel designer drug. It is structurally related to pyrovalerone and other substituted cathinones, which are known to affect the central nervous system by inhibiting the reuptake of monoamines such as dopamine and norepinephrine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Fluor-α-Pyrrolidinopentiophenon (Hydrochlorid) umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 4-Fluorbenzaldehyd und 1-Pyrrolidinopentan-1-on.

Kondensationsreaktion: Der 4-Fluorbenzaldehyd unterliegt in Gegenwart einer Base wie Natriumhydroxid einer Kondensationsreaktion mit 1-Pyrrolidinopentan-1-on, um das Zwischenprodukt 4-Fluor-α-Pyrrolidinpropiophenon zu bilden.

Bildung des Hydrochlorids: Das Zwischenprodukt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz von 4-Fluor-α-Pyrrolidinopentiophenon zu bilden.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden jedoch für höhere Ausbeuten und Reinheit hochskaliert und optimiert. Dies beinhaltet die Verwendung von Großreaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Fluor-α-Pyrrolidinopentiophenon (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Das Fluoratom am aromatischen Ring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.

Hauptprodukte:

Oxidationsprodukte: Ketone oder Carbonsäuren.

Reduktionsprodukte: Alkohole.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

4-Fluor-α-Pyrrolidinopentiophenon (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cathinonen in forensischen Proben verwendet.

Biologie: Forschungsstudien untersuchen seine Auswirkungen auf Neurotransmittersysteme, insbesondere seine Rolle bei der Hemmung der Wiederaufnahme von Dopamin und Noradrenalin.

Medizin: Obwohl es nicht für den medizinischen Gebrauch zugelassen ist, wird es wegen seiner potenziellen Auswirkungen auf das zentrale Nervensystem und seiner Ähnlichkeit mit anderen Stimulanzien untersucht.

Industrie: Es wird bei der Entwicklung neuer psychoaktiver Substanzen und zu Bildungszwecken im Studium des Medikamentendesigns und der Synthese verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 4-Fluor-α-Pyrrolidinopentiophenon (Hydrochlorid) beinhaltet die Hemmung von Monoamintransportern, insbesondere derer für Dopamin und Noradrenalin. Durch die Blockierung der Wiederaufnahme dieser Neurotransmitter erhöht die Verbindung ihre Konzentration im synaptischen Spalt, was zu einer verstärkten Stimulation der postsynaptischen Rezeptoren führt. Dies führt zu erhöhter Wachsamkeit, Euphorie und anderen stimulierenden Effekten. Die molekularen Zielstrukturen umfassen den Dopamintransporter (DAT) und den Noradrenalintransporter (NET), die für den Wiederaufnahmeprozess entscheidend sind .

Ähnliche Verbindungen:

Pyrovaleron: Ein bekanntes Stimulans und Hemmer der Monoaminaufnahme.

4-Fluor-α-Pyrrolidinpropiophenon: Ähnlich in der Struktur, aber mit einer kürzeren Kohlenstoffkette.

4-Fluor-α-Pyrrolidinobutiophenon: Ein weiteres Analog mit einer anderen Kohlenstoffkettenlänge.

Vergleich: 4-Fluor-α-Pyrrolidinopentiophenon (Hydrochlorid) ist durch das Vorhandensein eines Fluoratoms an der 4-Position des Phenylrings einzigartig, was seine pharmakologischen Eigenschaften und seine Potenz beeinflussen kann. Im Vergleich zu seinen Analogen kann es unterschiedliche Bindungsaffinitäten und Wirkungen auf Monoamintransporter aufweisen, was es zu einer interessanten Verbindung für weitere Forschungen macht .

Wirkmechanismus

The mechanism of action of 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) involves the inhibition of monoamine transporters, specifically those for dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulation of post-synaptic receptors. This results in increased alertness, euphoria, and other stimulant effects. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial for the reuptake process .

Vergleich Mit ähnlichen Verbindungen

Pyrovalerone: A known stimulant and monoamine uptake inhibitor.

4-Fluoro-.alpha.-Pyrrolidinopropiophenone: Similar in structure but with a shorter carbon chain.

4-Fluoro-.alpha.-Pyrrolidinobutiophenone: Another analog with a different carbon chain length.

Comparison: 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) is unique due to the presence of a fluorine atom at the 4-position of the phenyl ring, which can influence its pharmacological properties and potency. Compared to its analogs, it may exhibit different binding affinities and effects on monoamine transporters, making it a compound of interest for further research .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFRIEAESKCIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344678 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-31-7 | |

| Record name | 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3P60HMQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

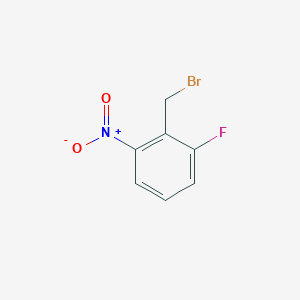

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

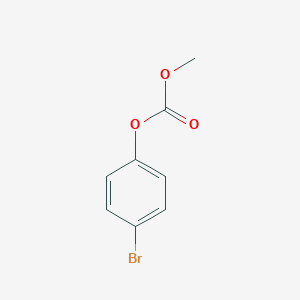

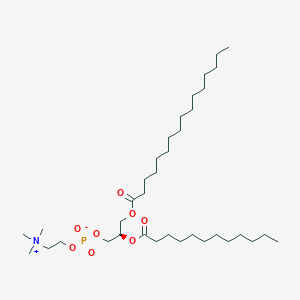

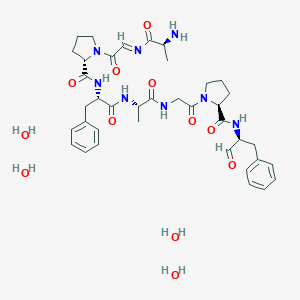

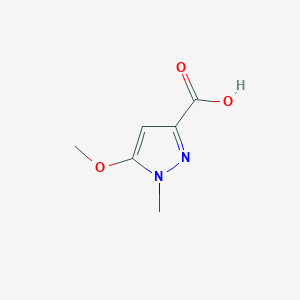

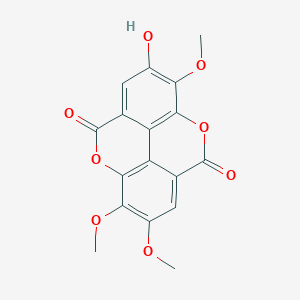

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.